3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate

Pharmaceutical impurity profiling LC-MS/MS method development Regulatory ANDA/DMF submission

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate (CAS 1346242-30-5; molecular formula C16H25N3O3; molecular weight 307.39 g/mol) is a carbamate–urea hybrid compound formally classified as a process-related impurity of the cholinesterase inhibitor drug rivastigmine. Its structure uniquely incorporates both a phenyl ethyl(methyl)carbamate ester motif and an N-ethyl-N-methylurea bridge linking the chiral 1-aminoethyl side chain to the phenyl ring.

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
Cat. No. B13440437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)NC(C)C1=CC(=CC=C1)OC(=O)N(C)CC
InChIInChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20)
InChIKeyRXJWPLCRMALCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate (CAS 1346242-30-5): Structural Identity, Class Context, and Procurement Relevance


3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate (CAS 1346242-30-5; molecular formula C16H25N3O3; molecular weight 307.39 g/mol) is a carbamate–urea hybrid compound formally classified as a process-related impurity of the cholinesterase inhibitor drug rivastigmine . Its structure uniquely incorporates both a phenyl ethyl(methyl)carbamate ester motif and an N-ethyl-N-methylurea bridge linking the chiral 1-aminoethyl side chain to the phenyl ring . It is commercially supplied as a racemic (1RS) mixture and is catalogued as Rivastigmine Impurity 33 in multiple reference-standard portfolios . This compound serves as a critical non-pharmacopeial impurity reference material for analytical method development, validation, and quality control in pharmaceutical manufacturing and regulatory submission contexts.

Why Generic Impurity Standards Cannot Substitute for 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate in Regulated Analytical Workflows


Impurity reference standards within the rivastigmine analytical universe are not interchangeable. The target compound bears a unique dual carbamate–urea architecture (N-ethyl-N-methylurea bridge coupled to a phenyl ethyl(methyl)carbamate ester) that is absent from all pharmacopeial impurities — including USP Rivastigmine Related Compound B (dimethylcarbamate ester, MW 236.32) and EP Impurity E (N-desmethyl rivastigmine, MW 236.31) [1]. This structural divergence creates distinct chromatographic retention, mass spectrometric fragmentation, and UV absorption characteristics [2]. Regulatory guidance (ICH Q3B) and USP monographs mandate impurity-specific identification and quantification; a mismatched reference standard will produce incorrect relative retention times (RRTs) and relative response factors (RRFs), invalidating method specificity and potentially leading to erroneous acceptance-criteria decisions [3]. Procurement of the correct, certified standard is therefore a binary compliance requirement, not an optional preference.

Quantitative Differentiation Evidence for 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate Against Closest Rivastigmine-Related Analogs


Molecular Weight Discrimination: A 57-Dalton Shift That Enables Unambiguous LC-MS/MS Identification

The target compound has a molecular weight of 307.39 g/mol (accurate mass 307.19 Da), which is 57.05 Da heavier than rivastigmine (250.34 g/mol) and 71.07 Da heavier than USP Related Compound B (236.32 g/mol) . This mass increment corresponds to the replacement of the dimethylamino group in rivastigmine with an N-ethyl-N-methylureido substituent, yielding a distinct [M+H]+ ion at m/z 308.2 that is baseline-resolved from all pharmacopeial impurity ions in MS detection [1]. In contrast, the commonly co-eluting impurities such as 3-nitrophenyl ethyl(methyl)carbamate (MW 238.24) and N-desmethyl rivastigmine (MW 236.31) cluster within a narrow ±12 Da window around rivastigmine, complicating peak assignment without an authentic standard [2].

Pharmaceutical impurity profiling LC-MS/MS method development Regulatory ANDA/DMF submission

Unique Dual Carbamate–Urea Pharmacophore Architecture: Structural Basis for Differential Chromatographic Selectivity

The target compound is uniquely characterized by the simultaneous presence of (a) a phenyl ethyl(methyl)carbamate ester [–O–C(=O)–N(CH3)(CH2CH3)] and (b) an N-ethyl-N-methylurea bridge [–NH–C(=O)–N(CH3)(CH2CH3)] connecting the chiral 1-aminoethyl side chain to the meta position of the phenyl ring . This dual hydrogen-bond donor/acceptor architecture is absent from all pharmacopeial impurities: USP Related Compound B carries a dimethylcarbamate ester only (no urea), EP Impurity E features a secondary amine (no urea), and the 3-nitrophenyl impurity replaces the urea with a nitro group [1]. The urea carbonyl and NH groups introduce additional sites for stationary-phase interaction in reversed-phase HPLC, producing a distinct retention profile that cannot be reproduced by any single-pharmacophore comparator [2].

HPLC method specificity Impurity reference standard selection Structural elucidation

Certified Reference Standard Purity and Characterization Depth: 99% Assay with Multi-Technique Identity Confirmation

The target compound is supplied as LGC Mikromol reference standard MM1497.18 with a certified purity of 99% and assigned content value, accompanied by comprehensive characterization data generated via HPLC, ¹H-NMR, MS, and IR spectroscopy . This multi-orthogonal technique package exceeds the typical characterization depth of generic impurity standards (commonly supplied at ≥95% purity with HPLC-only documentation) and meets ISO 17034 accreditation requirements for primary quantitative reference standards . By comparison, the pharmacopeial impurity rivastigmine related compound B is supplied as a USP Reference Standard with pharmacopeia-defined purity criteria but without the individualized COA detailing exact purity, residual solvents, and water content per batch that the Mikromol format provides .

Pharmaceutical quality control Reference standard certification ISO 17034 accredited standards

Racemic (1RS) vs. Enantiopure (S) Configuration: Critical for Enantiomeric Purity Method Validation

The target compound is supplied as the racemic (1RS) mixture, in contrast to the active pharmaceutical ingredient rivastigmine, which is exclusively the (S)-enantiomer per USP and EP monographs . The USP acceptance criterion for the undesired (R)-enantiomer in rivastigmine drug substance is NMT 0.3% [1]. Because the urea-bridge impurity contains a chiral center at the 1-aminoethyl carbon, both enantiomers may be present as process impurities; the racemic standard therefore enables simultaneous identification and quantification of both enantiomeric forms in a single chiral HPLC run. Pharmacopeial impurity standards (USP Related Compounds A, B, C; EP Impurities A–E) are either achiral or supplied as single enantiomers, making them unsuitable for dual-enantiomer method development [2].

Enantiomeric purity testing Chiral HPLC method validation Regulatory impurity control

Non-Pharmacopeial Impurity Status: Independent Sourcing Necessity Driving Differentiated Procurement Value

The target compound is classified as a non-pharmacopeial impurity — it is not listed in the USP or EP impurity tables for rivastigmine tartrate [1]. The USP monograph defines only three pharmacopeial impurity reference standards (Related Compounds A, B, and R-Isomer), while the EP monograph lists five (Impurities A–E), none of which carries the dual carbamate–urea scaffold [2]. Consequently, laboratories developing stability-indicating methods or conducting forced degradation studies must independently source and characterize this impurity when it appears above the identification threshold (0.10% per ICH Q3B for a 12 mg/day maximum daily dose) [3]. The availability of a pre-characterized, 99%-pure certified reference standard eliminates the need for costly in-house synthesis, isolation, and structural elucidation — a workflow that the Patil et al. (2019) study demonstrated requires semi-preparative HPLC, NMR, FT-IR, and elemental analysis for each impurity [3].

Pharmaceutical impurity control strategy Non-pharmacopeial impurity sourcing ANDA regulatory submission

Predicted Physicochemical Divergence: Boiling Point and pKa Differentiation Supporting Preparative Method Design

The target compound exhibits a predicted boiling point of 482.4 ± 45.0 °C, density of 1.097 ± 0.06 g/cm³, and pKa of 13.42 ± 0.46 . These values differentiate it from rivastigmine (predicted boiling point approximately 378 °C, pKa ~8.5 for the tertiary amine) and from the lower-molecular-weight impurity cluster (MW 236–250 range) whose predicted boiling points fall in the 350–400 °C range [1]. The elevated boiling point indicates lower volatility, which is advantageous for evaporative sample concentration without analyte loss. The high pKa (13.42) confirms that the urea NH proton is essentially non-ionizable under analytical pH conditions (pH 2–8), meaning the compound remains neutral across the entire HPLC-compatible pH range — a property that simplifies mobile-phase pH optimization compared to the ionizable dimethylamino group (pKa ~8.5) of rivastigmine itself [2].

Preparative chromatography Physicochemical profiling Sample preparation optimization

Validated Application Scenarios for 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate Based on Quantitative Differentiation Evidence


LC-MS/MS Impurity Profiling Method Development for ANDA Submissions

The target compound's 57-Da mass offset from rivastigmine enables design of a dedicated SRM transition (e.g., m/z 308.2 → 165.1 for the phenyl carbamate fragment) that is free from interference by the parent drug, its pharmacopeial impurities, and common excipient-related peaks [1]. This specificity is essential for meeting ICH Q2(R1) validation requirements for accuracy, precision, and LOQ in ANDA impurity methods. The racemic (1RS) nature further allows a single standard to establish both enantiomer retention times in chiral-MS methods [2].

HPLC System Suitability and Relative Retention Time (RRT) Marker for Non-Pharmacopeial Impurity Control

As a non-pharmacopeial impurity with well-defined, predicted chromatographic properties (neutral across pH 2–8; dual carbonyl H-bond acceptor capacity), this compound can serve as an RRT marker and resolution-check analyte during HPLC method development when pharmacopeial impurity standards fail to resolve co-eluting unknown peaks [1]. Its 99% certified purity and multi-technique characterization package (HPLC, ¹H-NMR, MS, IR) provide the identity confidence necessary for use as an in-house working standard .

Forced Degradation and Stability-Indicating Method Validation

During oxidative and thermal forced degradation studies of rivastigmine drug substance/product, urea-bridged impurities may form via secondary amine–isocyanate coupling pathways distinct from the hydrolytic and N-oxide pathways that generate pharmacopeial impurities [1]. The target compound's unique dual carbamate–urea structure makes it the appropriate reference for identifying and quantifying this degradation pathway. Its non-ionizable character (pKa 13.42) ensures consistent retention across the pH range typically screened during stress-study method development (pH 2–8) [2].

Enantiomeric Purity Method Cross-Validation Using Racemic Impurity Standard

USP Monograph Procedure 2 for enantiomeric purity requires resolution NLT 0.8 between the (R)- and (S)-enantiomer peaks with an acceptance criterion of NMT 0.3% for the (R)-enantiomer [1]. The target compound, supplied as the (1RS) racemate, provides both enantiomers in a single certified standard — enabling peak identification, system suitability verification, and relative retention time establishment for both (R)- and (S)-forms of this specific urea-bridged impurity scaffold in a single injection [2].

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